4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate is a complex organic compound that belongs to the class of benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Cyano-3-fluorophenyl Intermediate: This step involves the reaction of 4-cyano-3-fluorobenzaldehyde with a suitable reagent, such as a Grignard reagent, to form the corresponding alcohol.
Esterification: The intermediate alcohol is then reacted with 4-(but-3-en-1-yl)-2,6-difluorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of cyano and fluorophenyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dichlorobenzoate
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dibromobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
225240-47-1 |
---|---|
Molecular Formula |
C18H12F3NO2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-but-3-enyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C18H12F3NO2/c1-2-3-4-11-7-15(20)17(16(21)8-11)18(23)24-13-6-5-12(10-22)14(19)9-13/h2,5-9H,1,3-4H2 |
InChI Key |
KHYUTGNFGMKOLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.